molecular formula C11H11ClN2O7 B14656994 2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate CAS No. 52063-29-3

2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate

Cat. No.: B14656994
CAS No.: 52063-29-3
M. Wt: 318.67 g/mol
InChI Key: KRRIMJLRFMIEAF-UHFFFAOYSA-M
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Description

2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate is a heterocyclic compound that features a unique structure combining an oxazolium ring with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2,3-dimethyl-1,2-diaminoethane in the presence of an oxidizing agent. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated by precipitation with perchloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The oxazolium ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxazolium compounds.

Scientific Research Applications

2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxazolium ring can also participate in interactions with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-5-phenyl-1,2-oxazol-2-ium perchlorate: Lacks the nitro group, resulting in different reactivity and applications.

    2,3-Dimethyl-5-(4-aminophenyl)-1,2-oxazol-2-ium perchlorate: Contains an amino group instead of a nitro group, leading to different biological activities.

    2,3-Dimethyl-5-(4-methoxyphenyl)-1,2-oxazol-2-ium perchlorate: Features a methoxy group, which affects its electronic properties and reactivity.

Uniqueness

2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the presence of both the nitrophenyl group and the oxazolium ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

52063-29-3

Molecular Formula

C11H11ClN2O7

Molecular Weight

318.67 g/mol

IUPAC Name

2,3-dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C11H11N2O3.ClHO4/c1-8-7-11(16-12(8)2)9-3-5-10(6-4-9)13(14)15;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KRRIMJLRFMIEAF-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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